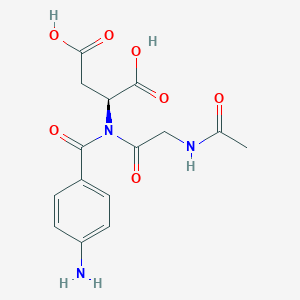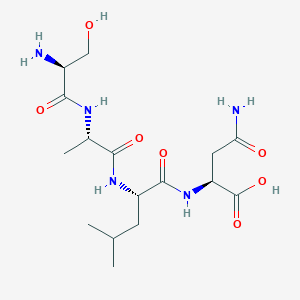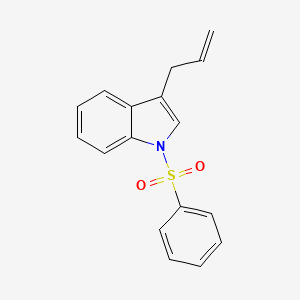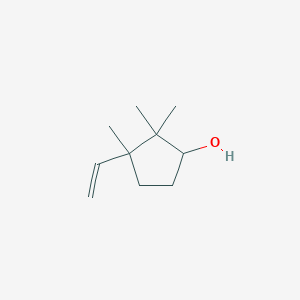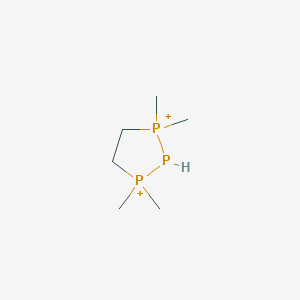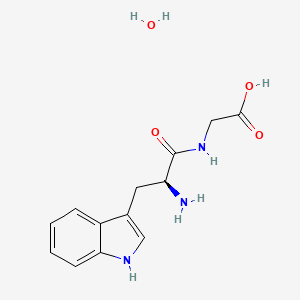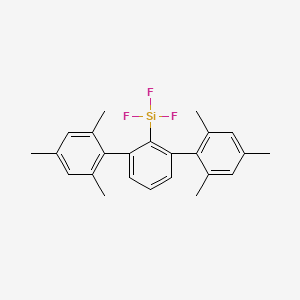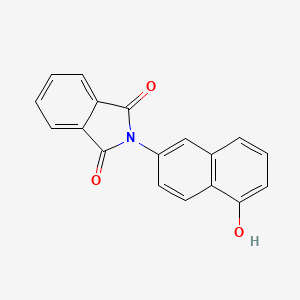
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an isoindoline-1,3-dione core with a hydroxynaphthyl group attached to it, making it a unique and interesting molecule for various applications.
Méthodes De Préparation
The synthesis of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of phthalic anhydride with an appropriate amine derivative, followed by cyclization to form the isoindoline-1,3-dione core. The hydroxynaphthyl group can be introduced through a subsequent reaction with a suitable naphthol derivative under specific conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl groups in the isoindoline-1,3-dione core can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a naphthoquinone derivative, while reduction of the carbonyl groups may produce a dihydroisoindoline derivative .
Applications De Recherche Scientifique
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer agent, anticonvulsant, and neuroprotective compound .
In the pharmaceutical industry, derivatives of isoindoline-1,3-dione are explored for their potential to modulate various biological targets, including enzymes and receptors. This compound’s unique structure allows it to interact with multiple molecular targets, making it a valuable scaffold for drug discovery .
Mécanisme D'action
The mechanism of action of 2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
2-(5-Hydroxynaphthalen-2-yl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as thalidomide and lenalidomide. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications .
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced anticancer activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
214628-92-9 |
|---|---|
Formule moléculaire |
C18H11NO3 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-(5-hydroxynaphthalen-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H11NO3/c20-16-7-3-4-11-10-12(8-9-13(11)16)19-17(21)14-5-1-2-6-15(14)18(19)22/h1-10,20H |
Clé InChI |
VTUIBBSXORYNLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-oxaspiro[3.5]nonane](/img/structure/B14254200.png)
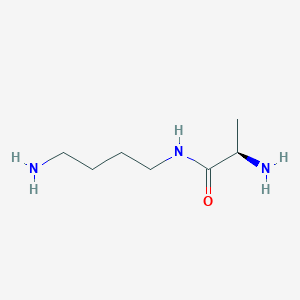
![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
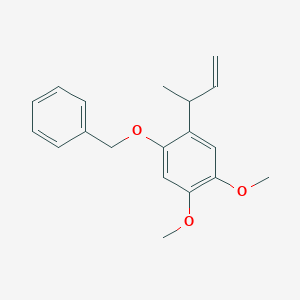
methylene]-](/img/structure/B14254214.png)
